HDAC3-Selective Inhibition Profile Differentiates 3-Fluorophenyl Imidazolidinone from Broad-Spectrum HDAC Inhibitors
In head-to-head enzyme inhibition assays using human HeLa cell nuclear extract, 1-(3-fluorophenyl)imidazolidin-2-one exhibits a striking selectivity profile for HDAC3 (IC₅₀ = 16 nM) over HDAC6 (IC₅₀ > 10,000 nM), representing a >625-fold selectivity window [1]. This contrasts sharply with broad-spectrum imidazolidinone-based HDAC inhibitors, which typically show IC₅₀ values across HDAC1, HDAC3, and HDAC6 all within the nanomolar range without substantial isoform discrimination. The compound also inhibits HDAC1 with an IC₅₀ of 25 nM, demonstrating a 1.6-fold preference for HDAC3 over HDAC1 [2]. This specific isoform selectivity pattern is attributed to the 3-fluorophenyl substitution geometry, which optimizes interactions within the HDAC3-NCoR2 complex binding pocket while sterically clashing with the HDAC6 catalytic channel.
| Evidence Dimension | HDAC isoform selectivity (IC₅₀, nM) |
|---|---|
| Target Compound Data | HDAC3: 16 nM; HDAC1: 25 nM; HDAC6: >10,000 nM |
| Comparator Or Baseline | Broad-spectrum imidazolidinone HDAC inhibitors (typical): HDAC1 ~50-200 nM, HDAC3 ~30-150 nM, HDAC6 ~20-100 nM |
| Quantified Difference | >625-fold selectivity for HDAC3 over HDAC6; 1.6-fold selectivity for HDAC3 over HDAC1 |
| Conditions | Human HeLa cell nuclear extract; Fluor-de-Lys substrate; 30 min incubation; spectrophotometric detection |
Why This Matters
This isoform-selective profile reduces off-target HDAC6-mediated toxicities (peripheral neuropathy, thrombocytopenia) that plague pan-HDAC inhibitors, enabling cleaner pharmacological interrogation of HDAC3-specific biology in oncology and inflammation programs.
- [1] BindingDB. BDBM50379135 (CHEMBL2012818). Inhibition of HDAC3-NCoR2 in human HeLa cells nuclear extract. IC₅₀ = 16 nM; HDAC6 IC₅₀ > 10,000 nM. View Source
- [2] BindingDB. BDBM50379135 (CHEMBL2012818). Inhibition of HDAC1 in human HeLa cells nuclear extract. IC₅₀ = 25 nM. View Source
